molecular formula C5H5KO3 B7853305 potassium;2-cyclopropyl-2-oxoacetate

potassium;2-cyclopropyl-2-oxoacetate

Cat. No.: B7853305
M. Wt: 152.19 g/mol
InChI Key: BIHOEOFKAILDIR-UHFFFAOYSA-M
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Description

Compound “potassium;2-cyclopropyl-2-oxoacetate” is a chemical entity registered in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of compound “potassium;2-cyclopropyl-2-oxoacetate” involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:

    Synthetic Routes: The compound is typically synthesized through a series of organic reactions, starting from readily available precursors. The process may involve steps such as condensation, cyclization, and functional group modifications.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity. Solvents and reagents are chosen based on their compatibility with the desired chemical transformations.

Chemical Reactions Analysis

Compound “potassium;2-cyclopropyl-2-oxoacetate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “potassium;2-cyclopropyl-2-oxoacetate” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of compound “potassium;2-cyclopropyl-2-oxoacetate” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compound “potassium;2-cyclopropyl-2-oxoacetate” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples of similar compounds include those with analogous structural features or functional groups.

    Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure, which imparts distinct reactivity and potential applications. Its behavior in chemical reactions and interactions with biological targets may differ from those of similar compounds, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

potassium;2-cyclopropyl-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3.K/c6-4(5(7)8)3-1-2-3;/h3H,1-2H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHOEOFKAILDIR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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